(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-16-8-12-23(13-9-16)15-6-10-24(11-7-15)20(25)19-14-21-17-4-2-3-5-18(17)22-19/h2-5,14-16H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSCZPZTZUINFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been known to exhibit diverse biological activities and chemical properties.
Mode of Action
It’s known that quinoxaline derivatives can undergo selective alkylation with a broad class of hydrocarbons having different c(sp3)–h bonds. This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Quinoxaline derivatives have been associated with various biochemical processes, suggesting that this compound might have a broad impact on cellular biochemistry.
Pharmacokinetics
The pharmacokinetic properties of quinoxaline derivatives are generally influenced by their chemical structure and the presence of functional groups.
Result of Action
Quinoxaline derivatives have been associated with various biological activities, suggesting that this compound might have a broad range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photophysical studies of similar compounds in various solvents and neat solid film exhibit typical electronic spectra with inbuilt intramolecular charge transfer (ICT), confirming donor–acceptor architecture. This suggests that the compound’s action might be influenced by the solvent environment.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Bipiperidine moiety : This structural feature may contribute to its interaction with various biological targets.
- Quinoxaline ring : Known for its diverse pharmacological properties, it is often involved in the modulation of neurotransmitter systems.
Molecular Formula
- C : 20
- H : 24
- N : 4
- O : 1
Pharmacological Effects
Research indicates that compounds similar to (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Quinoxaline derivatives are often studied for their potential in cancer therapy due to their ability to inhibit cell proliferation.
- Neuroprotective Effects : The bipiperidine structure suggests potential interactions with neurotransmitter receptors, which may offer protective effects against neurodegenerative diseases.
The exact mechanisms of action for this compound are still under investigation. However, studies suggest:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, which could explain their anticancer effects.
- Modulation of Neurotransmitter Systems : The bipiperidine component may interact with dopamine or serotonin receptors, influencing mood and cognition.
Case Studies
- Anticancer Activity :
- A study demonstrated that quinoxaline derivatives inhibit the growth of cancer cell lines through apoptosis induction. The compound's structure plays a critical role in its efficacy against tumor cells.
- Neuroprotective Studies :
- Research involving animal models has shown that compounds with similar structures can reduce oxidative stress in neurons, suggesting a protective role against neurodegeneration.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bipiperidine and Aromatic Moieties
a. Substituents on Bipiperidine
- Target Compound : 4-Methoxy group on bipiperidine .
- (R)-(2-(4-Chlorophenyl)quinolin-4-yl)(3-(morpholine-4-carbonyl)-[1,4'-bipiperidin]-1'-yl)methanone (7h): A morpholine-carbonyl group replaces the methoxy, introducing a polar, hydrogen-bond-accepting moiety. This increases molecular weight (548.25 g/mol vs. ~427.5 g/mol for the target compound) and may enhance solubility in polar solvents .
b. Aromatic Ketone Variations
- Target Compound: Quinoxalin-2-yl group, a bicyclic system with two nitrogen atoms, enabling dual hydrogen bonding.
- Quinolin-2-yl(quinoxalin-2-yl)methanones: Synthesized via Minisci reaction (TBHP/TFA), these derivatives replace the bipiperidine with a quinoline, reducing conformational flexibility but enhancing aromatic stacking .
- (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-2-yl)methanone: Substitutes quinoxaline with pyridine, reducing electron-deficient character and altering binding affinity .
Physicochemical Properties
Chirality and Resolution
- Enantiomers of similar compounds (e.g., (±)-3′-hydroxy-1′-(4-methoxybenzyl)-[1,4'-bipiperidin]-4-yl)(4-methoxyphenyl)methanone) are resolved using Chiralcel OD columns, achieving >99% purity . This method could be applied to the target compound for pharmacological optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
